molecular formula C21H22BrN3O3 B2965720 4-bromo-5-{[2-(ethoxyethanimidoyl)phenoxy]methyl}-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 1020252-71-4

4-bromo-5-{[2-(ethoxyethanimidoyl)phenoxy]methyl}-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2965720
CAS RN: 1020252-71-4
M. Wt: 444.329
InChI Key: ZYKCIVANWHFSBJ-HZHRSRAPSA-N
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Description

The compound “4-bromo-5-{[2-(ethoxyethanimidoyl)phenoxy]methyl}-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one” has a molecular formula of C21H22BrN3O3 and a formula weight of 444.32168 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromine atom attached to a pyrazolone ring, which is further substituted with ethoxyethanimidoyl and phenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Brominated Compounds as Precursors

Research by Martins et al. (2013) explored brominated trihalomethylenones as versatile precursors for the synthesis of various pyrazole derivatives. These derivatives include 3-ethoxymethyl, 3-formyl, 3-azidomethyl, 3-triazolyl, and 3-aminomethyl pyrazoles, obtained through cyclocondensation reactions and nucleophilic substitution reactions. Such compounds show promise for further chemical modifications and potential applications in medicinal chemistry due to their structural diversity and functional versatility (Martins et al., 2013).

Antioxidant Activity of Phenolic Compounds

The study by León et al. (2014) on Protea hybrid ‘Susara’ identified phenolic compounds with significant antioxidant activity. Although the direct relevance to the specified chemical structure is limited, this research highlights the importance of phenolic structures in developing antioxidants, which could be an area of interest for derivatives of the specified compound with modifications to enhance their antioxidant properties (León et al., 2014).

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) conducted a study involving molecular docking and quantum chemical calculations on a pyrazole derivative, which emphasizes the computational approach to understanding the interaction of such compounds with biological targets. This approach can be applicable to the compound for predicting its biological activity and interactions with specific enzymes or receptors (Viji et al., 2020).

Applications in Photodynamic Therapy

Research by Pişkin et al. (2020) on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base shows the development of compounds with high singlet oxygen quantum yield for photodynamic therapy applications. This indicates the potential for using the brominated pyrazole derivatives in therapeutic applications, particularly in targeting cancer cells (Pişkin et al., 2020).

Antibacterial and Antifungal Activities

Pundeer et al. (2013) synthesized new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and evaluated their antibacterial and antifungal activities. This study suggests that brominated pyrazole derivatives can possess significant antimicrobial properties, which could be further explored for the compound (Pundeer et al., 2013).

properties

IUPAC Name

4-bromo-5-[[2-[(E)-N-ethoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3/c1-4-28-23-15(2)17-12-8-9-13-19(17)27-14-18-20(22)21(26)25(24(18)3)16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKCIVANWHFSBJ-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C)C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(\C)/C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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